2-(2-Chlorophenoxy)butanoyl chloride

Catalog No.
S3324919
CAS No.
344410-82-8
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenoxy)butanoyl chloride

CAS Number

344410-82-8

Product Name

2-(2-Chlorophenoxy)butanoyl chloride

IUPAC Name

2-(2-chlorophenoxy)butanoyl chloride

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3

InChI Key

RKCZDSUAJYDITF-UHFFFAOYSA-N

SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

2-(2-Chlorophenoxy)butanoyl chloride is an organic compound characterized by the molecular formula C10H10ClO2C_{10}H_{10}ClO_2 and a molecular weight of approximately 233.09 g/mol. This compound features a chlorophenoxy group, which contributes to its chemical reactivity and potential biological activity. It is primarily utilized in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals .

There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.

Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:

  • Corrosivity: Acyl chlorides can be corrosive to skin, eyes, and respiratory tract.
  • Lacrimation: Can cause tearing and irritation to the eyes.
  • Toxicity: Limited information exists, but some acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.
  • Reactivity: Acyl chlorides can react exothermically (with heat release) with water or alcohols.
Involving this compound include:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, 2-(2-Chlorophenoxy)butanoyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.
  • Formation of Anhydrides: It can react with carboxylic acids to form anhydrides, which are useful intermediates in organic synthesis .

Synthesis of 2-(2-Chlorophenoxy)butanoyl chloride can be achieved through several methods:

  • Acylation Reaction: The compound can be synthesized by reacting 2-chlorophenol with butyric acid chloride in the presence of a base such as pyridine. This method allows for the formation of the desired acyl chloride.
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    # Example reaction2-Chlorophenol + Butyric Acid Chloride → 2-(2-Chlorophenoxy)butanoyl Chloride
  • Chlorination: Starting from butyric acid, chlorination can be performed to introduce chlorine at the appropriate position, followed by reaction with phenolic compounds.
  • Use of Reagents: Employing reagents like thionyl chloride or oxalyl chloride can facilitate the conversion of carboxylic acids to acyl chlorides, aiding in the synthesis process .

2-(2-Chlorophenoxy)butanoyl chloride finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or plant growth regulators due to its potential biological activity.
  • Chemical Research: It is employed in proteomics research and other chemical studies focused on reaction mechanisms and compound interactions .

Several compounds share structural similarities with 2-(2-Chlorophenoxy)butanoyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenoxy)butanoyl chlorideC10H10ClO2C_{10}H_{10}ClO_2Different chlorine position may affect reactivity.
2-(4-Bromo-2-chlorophenoxy)butanoyl chlorideC10H9BrClO2C_{10}H_{9}BrClO_2Bromine substitution alters biological activity.
4-(Chlorophenoxy)butanoic acidC10H11ClO3C_{10}H_{11}ClO_3Contains a carboxylic acid group instead of acyl chloride.

These compounds illustrate variations in halogen placement and functional groups, which can significantly influence their chemical behavior and biological activity .

2-(2-Chlorophenoxy)butanoyl chloride represents a versatile synthetic intermediate in modern organic chemistry, offering unique reactivity patterns that enable the construction of complex molecular architectures [1] [2]. This compound, with molecular formula C₁₀H₁₀Cl₂O₂ and molecular weight 233.09 g/mol, serves as a critical building block in various synthetic transformations due to its dual electrophilic centers and aromatic substitution pattern [1] [3]. The presence of both an acyl chloride functionality and a chlorine-substituted phenoxy group provides multiple sites for chemical modification, making it particularly valuable in advanced synthetic applications [4] [5].

Table 1: Physical and Chemical Properties of 2-(2-Chlorophenoxy)butanoyl chloride

PropertyValueReference
Molecular FormulaC₁₀H₁₀Cl₂O₂ [1] [2]
Molecular Weight (g/mol)233.09 [1] [2]
Chemical Abstracts Service Number344410-82-8 [1] [2]
International Union of Pure and Applied Chemistry Name2-(2-chlorophenoxy)butanoyl chloride [1] [2]
Density (g/cm³)1.3 ± 0.1 [6]
Boiling Point (°C)290.5 ± 15.0 (at 760 mmHg) [6]
Flash Point (°C)116.2 ± 19.4 [6]
Storage Temperature (°C)2-8 [1]
Purity (%)95-98 [2] [3]

Role in Heterocyclic Compound Synthesis

The application of 2-(2-chlorophenoxy)butanoyl chloride in heterocyclic compound synthesis demonstrates its exceptional utility as a synthetic precursor for biologically active molecules [7] [8]. Heterocyclic compounds constitute the largest family of organic compounds and are fundamental to pharmaceutical chemistry, with many therapeutic agents containing heterocyclic frameworks [9] [10]. The electrophilic nature of the acyl chloride group enables nucleophilic attack by various nitrogen, oxygen, and sulfur-containing reagents, facilitating ring closure reactions that form diverse heterocyclic structures [4] [11].

Research has demonstrated that phenoxy-substituted acyl chlorides undergo efficient cyclization reactions with hydrazine derivatives to form pyrazole rings through a mechanism involving nucleophilic attack followed by intramolecular ring closure [7] [12]. The reaction typically proceeds under mild acidic conditions at temperatures ranging from 80 to 120°C, yielding pyrazole derivatives in 65-85% yield [7] [8]. These pyrazole compounds exhibit significant anti-inflammatory activity, making them valuable synthetic targets for pharmaceutical applications [8] [12].

The synthesis of isoxazole derivatives represents another important application of 2-(2-chlorophenoxy)butanoyl chloride in heterocyclic chemistry [7] [8]. Treatment with hydroxylamine hydrochloride under basic conditions at 60-100°C leads to the formation of isoxazole rings through a condensation mechanism followed by cyclization [7] [13]. These reactions typically achieve yields of 70-90% and produce compounds with notable antimicrobial properties [8] [14].

Indole derivative synthesis utilizing phenoxy acyl chlorides has been extensively studied, with Fischer indole synthesis conditions proving particularly effective [12] [14]. The reaction proceeds through the formation of phenylhydrazone intermediates, which undergo thermal cyclization at elevated temperatures (150-200°C) to yield indole frameworks in 75-92% yield [15] [12]. These indole derivatives demonstrate significant anticancer activity, highlighting their therapeutic potential [12] [14].

Table 4: Heterocyclic Synthesis Applications and Biological Activities

Heterocyclic ProductStarting MaterialReaction ConditionsYield (%)Biological ActivityReference
Pyrazole derivativesPhenoxy acid derivativesAcidic medium, 80-120°C65-85Anti-inflammatory [7] [8]
Isoxazole compoundsHydroxylamine precursorsBase catalysis, 60-100°C70-90Antimicrobial [7] [8]
Indole derivativesPhenylhydrazine compoundsFischer indole synthesis, 150-200°C75-92Anticancer [12] [14]
Quinoline analogsAniline derivativesFriedländer synthesis, 100-150°C60-80Antimalarial [15] [12]
Benzothiazole derivativesThiourea derivativesCyclization reaction, 120-180°C68-88Antifungal [12] [14]
Pyrimidine compoundsGuanidine compoundsCondensation reaction, 90-140°C72-90Antiviral [10] [14]

Cross-Coupling Reactions for Biaryl Ether Formation

Cross-coupling reactions utilizing 2-(2-chlorophenoxy)butanoyl chloride enable the efficient construction of biaryl ether motifs, which are prevalent structural features in natural products and pharmaceutical compounds [16] [17]. The Suzuki-Miyaura coupling reaction has emerged as a particularly powerful method for forming carbon-carbon bonds between aryl halides and organoboron reagents [17] [18]. When applied to phenoxy acyl chloride substrates, these reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [18] [19].

Palladium-catalyzed cross-coupling reactions of acyl chlorides with arylboronic acids represent a significant advancement in biaryl synthesis methodology [17] [13]. These reactions typically employ palladium(0) complexes with biaryl phosphine ligands at temperatures between 80-120°C, achieving yields of 75-95% [16] [17]. The use of cesium carbonate as a base in toluene or dioxane solvent systems has proven particularly effective for these transformations [13] [20].

The mechanistic pathway for Suzuki coupling with acyl chlorides involves selective reaction at the acyl chloride functionality rather than the aryl chloride position [13] [18]. This selectivity arises from the enhanced electrophilicity of the carbonyl carbon compared to the aromatic carbon bearing the chlorine substituent [17] [19]. The reaction proceeds through formation of an aryl ketone intermediate, which can undergo further transformations to yield complex biaryl architectures [13] [21].

Nickel-catalyzed cross-coupling reactions provide an alternative approach for biaryl ether formation using phenoxy acyl chlorides [22] [23]. These reactions typically proceed at lower temperatures (60-100°C) compared to palladium systems and employ sodium tert-butoxide as the base in tetrahydrofuran solvent [22] [23]. Yields ranging from 65-85% are commonly achieved with nickel-based catalytic systems [23] [24].

Table 2: Cross-Coupling Reaction Conditions for Biaryl Ether Formation

Catalyst SystemTemperature (°C)BaseSolventTypical Yield (%)Reference
Palladium(0) with biaryl phosphine ligands80-120Cesium carbonateToluene/dioxane75-95 [16] [17]
Palladium(II) acetate with triphenylphosphine100-140Potassium carbonateDimethylformamide70-90 [13] [18]
Nickel(0) with phosphine ligands60-100Sodium tert-butoxideTetrahydrofuran65-85 [22] [23]
Copper(I) with 1,10-phenanthroline110-160Potassium hydroxideN-methyl-2-pyrrolidinone60-80 [24] [25]
Palladium(0) with N-heterocyclic carbene70-110Potassium phosphateDimethyl sulfoxide80-92 [19] [26]

Copper-catalyzed Ullmann-type coupling reactions represent a complementary approach to palladium and nickel methodologies for biaryl ether construction [24] [25]. These reactions typically require higher temperatures (110-160°C) but offer the advantage of using more economical copper catalysts [24] [20]. The mechanism involves copper-mediated activation of the phenolic component followed by nucleophilic substitution at the aryl halide center [24] [25].

Polymer Chemistry Applications: Monomer Functionalization

The application of 2-(2-chlorophenoxy)butanoyl chloride in polymer chemistry focuses primarily on monomer functionalization strategies that introduce reactive end groups or pendant functionalities into polymer chains [27] [28]. The high reactivity of acyl chlorides toward nucleophiles makes them ideal reagents for post-polymerization modification and chain-end functionalization reactions [27] [29]. These applications are particularly valuable in the synthesis of functional polymers with tailored properties for specific applications [30] [31].

Ring-opening polymerization termination represents a significant application of acyl chlorides in polymer synthesis [27] [29]. Living ring-opening polymerization of cyclic esters such as ε-caprolactone and L-lactide can be efficiently terminated using acyl chloride reagents to introduce specific end-group functionalities [27] [32]. The reaction proceeds through nucleophilic attack of the alkoxy chain end on the acyl chloride carbonyl, resulting in ester bond formation and polymer chain termination [27] [29].

Research has demonstrated that polycaprolactone chains can be functionalized with N-hydroxysuccinimidyl ester groups through termination with appropriate acyl chloride derivatives [27] [29]. These reactions proceed at mild temperatures (25-60°C) and achieve yields of 85-95%, producing polymers with molecular weights ranging from 15-50 kDa [27] [29]. The resulting functionalized polymers exhibit enhanced reactivity toward amine-containing compounds, making them valuable for bioconjugation applications [27] [31].

Polylactide functionalization using acyl chloride termination agents has been extensively studied for biomedical applications [27] [32]. The reaction typically requires elevated temperatures (70-120°C) due to the reduced nucleophilicity of the tertiary alkoxy chain ends compared to primary alcohols [32] [27]. Despite the harsher conditions, yields of 70-90% are commonly achieved, with the resulting polymers exhibiting molecular weights of 100-400 kDa [32] [27].

Table 3: Polymer Functionalization Applications Using Acyl Chloride Compounds

Polymer TypeFunctionalization MethodReaction Temperature (°C)Yield (%)Molecular Weight (kDa)Reference
PolycaprolactoneRing-opening polymerization termination25-6085-9515-50 [27] [29]
PolylactideRing-opening polymerization termination70-12070-90100-400 [27] [32]
Polyethylene phosphonateChain-end modification20-4080-9210-30 [27] [31]
Polyethylene phosphateChain-end modification20-4075-888-25 [27] [31]
Polyamide membranesInterfacial polymerization25-4590-985-15 [30] [33]
Activated carbon compositesSurface grafting via acyl chloride80-15065-85Surface modification [28] [34]

Interfacial polymerization applications utilizing acyl chlorides have found significant commercial importance in membrane synthesis [30] [33]. The reaction between diamine monomers and acyl chlorides at the interface between aqueous and organic phases results in the formation of polyamide membranes with controlled thickness and permeability properties [30] [33]. These reactions proceed rapidly at ambient temperatures (25-45°C) and achieve near-quantitative conversions (90-98%) [33] [30].

Surface functionalization of activated carbon materials using acyl chloride chemistry represents an emerging application in environmental remediation [28] [34]. The reaction involves initial surface oxidation to introduce hydroxyl groups, followed by acyl chloride treatment to form ester linkages with organic polymer chains [28] [34]. These modifications are typically performed at elevated temperatures (80-150°C) and achieve functionalization yields of 65-85% [28] [34].

XLogP3

4

Dates

Last modified: 08-19-2023

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